molecular formula C11H10BrN B8582316 3-(bromomethyl)-2-methylquinoline

3-(bromomethyl)-2-methylquinoline

Cat. No.: B8582316
M. Wt: 236.11 g/mol
InChI Key: WFDRNKIVPDJZQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(bromomethyl)-2-methylquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of a bromomethyl group at the 3-position and a methyl group at the 2-position of the quinoline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(bromomethyl)-2-methylquinoline typically involves the bromination of 2-methylquinoline. One common method is the bromination of 2-methylquinoline using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromomethyl group at the 3-position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of greener and more sustainable chemical processes, such as microwave-assisted synthesis and solvent-free conditions, is being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-(bromomethyl)-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include azidoquinoline, thiocyanatoquinoline, and methoxyquinoline derivatives.

    Oxidation Reactions: Quinoline N-oxides.

    Reduction Reactions: Tetrahydroquinoline derivatives.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-2-methylquinoline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The presence of the bromomethyl group may enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Uniqueness: 3-(bromomethyl)-2-methylquinoline is unique due

Properties

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

3-(bromomethyl)-2-methylquinoline

InChI

InChI=1S/C11H10BrN/c1-8-10(7-12)6-9-4-2-3-5-11(9)13-8/h2-6H,7H2,1H3

InChI Key

WFDRNKIVPDJZQB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,3-dimethylquinoline (0.50 g, 3.2 mmol) in carbon tetrachloride (40 ml) benzoyl peroxide (100 mg) and N-bromosuccinimide (1.14 g, 6.4 mmol) were added. The reaction mixture was refluxed for 4 hours, and then cooled to room temperature. The precipitate was removed by filtration and the filtrate was evaporated in vacuo. The residue was flash chromatographed on silica gel with ethyl acetate/petroleum ether as the eluent to give 0.25 g of 3-bromomethyl-2-methylquinoline.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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